3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)prop-2-enoic acid
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Overview
Description
3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)prop-2-enoic acid is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are commonly found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group at the 8th position is achieved using methanol in the presence of a suitable catalyst.
Dimethylation: The dimethyl groups are introduced using methylating agents such as methyl iodide.
Propenoic Acid Addition: The final step involves the addition of the propenoic acid moiety through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzopyrans.
Scientific Research Applications
3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Scavenging Free Radicals: Acting as an antioxidant to neutralize harmful free radicals.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A benzopyran derivative known for its anticoagulant properties.
6-Methylcoumarin: Similar structure with a methyl group at the 6th position.
8-Methoxypsoralen: Contains a methoxy group at the 8th position but differs in the core structure.
Uniqueness
3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
503299-00-1 |
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Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
3-(8-methoxy-2,2-dimethylchromen-6-yl)prop-2-enoic acid |
InChI |
InChI=1S/C15H16O4/c1-15(2)7-6-11-8-10(4-5-13(16)17)9-12(18-3)14(11)19-15/h4-9H,1-3H3,(H,16,17) |
InChI Key |
RPTGNEYOQXECNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2)C=CC(=O)O)OC)C |
Origin of Product |
United States |
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